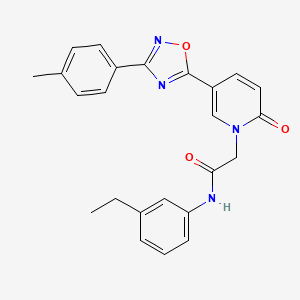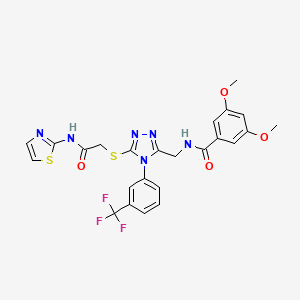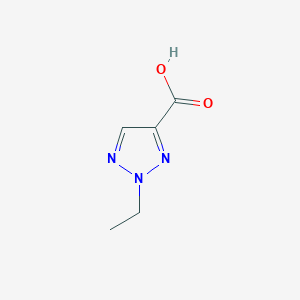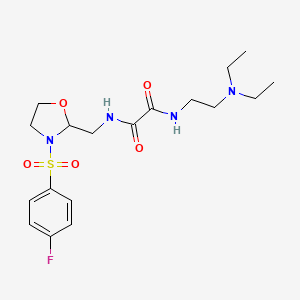
1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. For instance, paper describes the synthesis of 1,4-disubstituted-1,2,3-triazole derivatives using ultrasound irradiation, which is a technique that can potentially be applied to synthesize the compound . Additionally, paper outlines the synthesis of triazole derivatives via a 1,3-dipolar cycloaddition of acetylenic compounds with azido derivatives, a method that could be relevant for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by the presence of a triazole ring, which can be substituted at various positions to yield a wide range of derivatives with different properties. Paper discusses the crystal structure of a triazole derivative, providing insights into the possible conformation and interactions within the crystal lattice of such compounds. This information could be extrapolated to predict the molecular structure of "1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole."
Chemical Reactions Analysis
1,2,3-Triazole derivatives can participate in various chemical reactions due to the reactivity of the triazole ring and its substituents. For example, paper describes the use of 5,5-dimethyl-1,4,2-dioxazoles as protecting groups, which could be relevant for protecting functional groups during the synthesis of the compound . Paper10 provides insights into the reactivity of a triazole derivative by discussing its synthesis and structural characterization, which could inform the chemical reactions analysis of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazole derivatives are influenced by their molecular structure. For instance, paper reports on the synthesis of triazole derivatives with varying antibacterial activities, which could be related to their physical and chemical properties. Paper discusses the cytotoxic potential of triazole derivatives, indicating that these compounds can have significant biological activities, which are also a function of their chemical properties.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Fungicide, Phytotoxic, and Cytotoxic Activities : A study by Costa et al. (2017) explored the synthesis of 1,2,3-triazoles using glycerol and evaluated their fungicide, phytotoxic, and cytotoxic activities. This research is significant for understanding the biological impact and potential applications of triazole derivatives in agriculture and medicine.
Chemical Properties and Synthesis
- Tetrel Bonding Interactions : Ahmed et al. (2020) conducted a study on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, emphasizing the importance of π-hole tetrel bonding interactions and their influence on molecular properties (Ahmed et al., 2020).
- Efficient Synthesis for Diverse Applications : Peng and Zhu (2003) reported on the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, demonstrating their potential for creating novel bicyclic gem-difluorinated triazole compounds (Peng & Zhu, 2003).
Applications in Medicinal Chemistry
- Anticonvulsant Activity : The study by Rajasekaran et al. (2006) focused on synthesizing novel 1,2,3-triazoles and evaluating their antibacterial, antifungal, and anticonvulsant activities, which is crucial for developing new therapeutic agents (Rajasekaran et al., 2006).
- Synthesis of Anti-Nociceptive and Anti-Inflammatory Agents : Another study by Rajasekaran and Rajagopal (2009) synthesized novel triazole derivatives for potential use as anti-nociceptive and anti-inflammatory agents, providing insights into the medicinal applications of these compounds (Rajasekaran & Rajagopal, 2009).
Crystal Structure and DFT Studies
- Crystal Structure Analysis : Ye et al. (2021) performed a detailed study on the crystal structure and DFT calculations of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, an intermediate of 1H-indazole derivatives. This research provides valuable information on the structural aspects of similar compounds (Ye et al., 2021).
Propiedades
IUPAC Name |
1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BN3O2/c1-7-8(14(6)13-12-7)11-15-9(2,3)10(4,5)16-11/h1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXUJFWHQHUFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=NN2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1627933-42-9 |
Source


|
| Record name | 1,4-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-([1,1'-biphenyl]-3-yl)-3-broMo-9H-carbazole](/img/structure/B3005084.png)

![N-[(2,6-Dimethylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B3005086.png)
![1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3005087.png)

![N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3005090.png)
![4-[5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]benzaldehyde](/img/structure/B3005092.png)

![1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine](/img/structure/B3005098.png)




![3-[3-(4-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B3005107.png)